Superior Oral Bioavailability vs. General Kinase Inhibitor Class Baseline
The target compound demonstrates an oral bioavailability of approximately 65% in rodent models, as reported in preliminary ADME studies [1]. This value is substantially higher than the oral bioavailability of many first-generation kinase inhibitors (e.g., imatinib at ~30-40% or gefitinib at ~50%), positioning the compound favorably for oral dosing regimens in preclinical oncology models [1][2].
| Evidence Dimension | Oral Bioavailability (F%) |
|---|---|
| Target Compound Data | ~65% in rodent models |
| Comparator Or Baseline | Imatinib: ~30-40%; Gefitinib: ~50% (Class Baseline) |
| Quantified Difference | 1.3- to 2.2-fold improvement over baseline comparators |
| Conditions | Rodent pharmacokinetic studies; exact formulation, dose, and subject numbers not specified in aggregated source |
Why This Matters
High oral bioavailability reduces the required dose and minimizes inter-subject variability, making the compound a more attractive lead for oral drug development compared to analogs with lower bioavailability.
- [1] Kuujia.com. 4-[6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine (CAS 2549041-83-8) Product Page. View Source
- [2] FDA/CDER. Clinical Pharmacology and Biopharmaceutics Review(s) for Imatinib (NDA 21-335) and Gefitinib (NDA 21-399). View Source
